

# Understanding the Selectivity of C646 for p300/CBP: A Technical Guide

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## Compound of Interest

Compound Name: C646

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This guide provides an in-depth examination of **C646**, a widely used small molecule inhibitor, and its selectivity for the highly homologous histone acetyltransferases (HATs), p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP). As crucial transcriptional co-activators, p300 and CBP are implicated in a vast array of cellular processes, and their dysregulation is linked to various diseases, most notably cancer. **C646** has emerged as a key chemical probe for elucidating the biological functions of these enzymes and as a foundational compound for therapeutic development.

## Mechanism of Action and Selectivity Profile

**C646** is a cell-permeable, pyrazolone-containing compound that acts as a potent and reversible inhibitor of the HAT activity of p300 and CBP.<sup>[1][2][3]</sup> It functions through a competitive mechanism, vying with the cofactor acetyl-CoA for binding to the enzyme's active site.<sup>[2][4]</sup> This mode of action prevents the transfer of acetyl groups to histone and non-histone protein substrates, thereby modulating gene expression and other cellular signaling events.

The selectivity of **C646** is a critical aspect of its utility as a chemical probe. It was identified through virtual ligand screening and has been shown to be highly selective for p300/CBP over other related histone acetyltransferases.<sup>[1][2]</sup>

## Quantitative Potency and Selectivity

The inhibitory activity of **C646** has been quantified in various biochemical and cellular assays. The key parameters, inhibition constant (K<sub>i</sub>) and half-maximal inhibitory concentration (IC<sub>50</sub>), demonstrate its potency against p300/CBP and its selectivity against other HATs.

Target Enzyme	Inhibition Constant (K <sub>i</sub> )	IC <sub>50</sub>	Assay Type	Reference
p300	400 nM	1.6 μM	Cell-free (Radioactive)	[1][5]
p300	400 nM	-	Cell-free	[6][7]
CBP	-	0.6 - 0.9 μM	Cell-free	[8]

Table 1: Potency of **C646** against p300 and CBP.

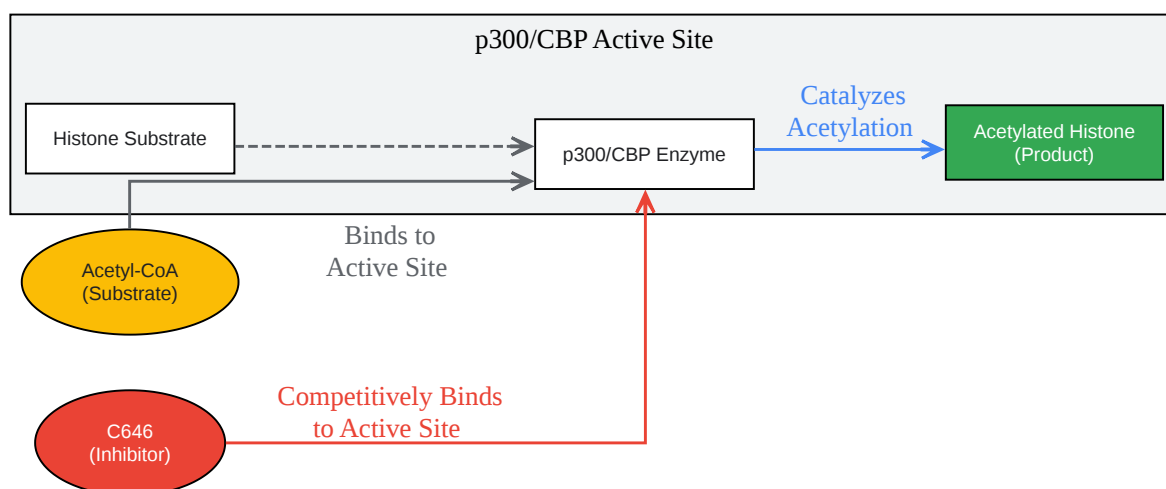
Enzyme Family	Off-Target Enzyme	Inhibition at 10 μM <b>C646</b>	Reference
HAT	PCAF	< 10%	[2][3]
HAT	GCN5	< 10%	[2][3]
HAT	MOZ	< 10%	[2][3]
HAT	Rtt109	< 10%	[3]
HAT	Sas	< 10%	[3]
HAT	KAT8	No inhibition	[9]
Other	Serotonin N-acetyltransferase	< 10%	[3]

Table 2: Selectivity of **C646** against other histone acetyltransferases.

It is important to note that while highly selective among HATs, some studies have reported off-target effects at higher concentrations. For instance, **C646** was found to inhibit histone deacetylases (HDACs) at concentrations of 7 μM and higher.[9] This underscores the importance of using **C646** at appropriate concentrations to ensure on-target activity.

## Structural Basis of Selectivity

The selective binding of **C646** to the p300 active site is governed by specific molecular interactions. **C646** binds as the Z-isomer and forms crucial hydrogen bonds with the side chains of amino acid residues Thr1411, Tyr1467, Trp1466, and Arg1410 within the p300 catalytic domain.[1][5] These interactions effectively occupy the acetyl-CoA binding pocket, preventing the natural cofactor from binding and thus inhibiting the enzyme's catalytic activity.[2] Studies using site-directed mutants of p300 have confirmed the importance of these residues in conferring the inhibitor's potency.[1][5]



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*Competitive inhibition of p300/CBP by **C646**.*

## Key Experimental Protocols

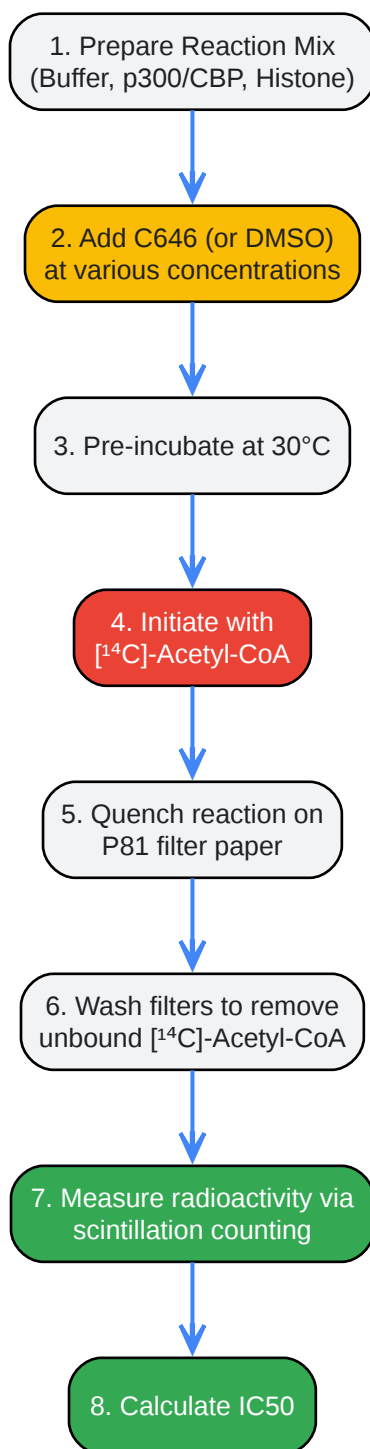
The characterization of **C646**'s selectivity relies on a combination of biochemical and cellular assays. These experiments are designed to measure direct enzyme inhibition and confirm target engagement within a biological context.

## Biochemical Assay: Radioactive Histone Acetyltransferase Assay

This assay directly measures the enzymatic activity of p300/CBP by quantifying the transfer of a radiolabeled acetyl group from [ $^{14}\text{C}$ ]-acetyl-CoA to a histone substrate.

### Methodology:

- **Reaction Mixture Preparation:** Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.9, 5 mM DTT, 80  $\mu\text{M}$  EDTA, 40  $\mu\text{g/ml}$  BSA).[\[7\]](#)
- **Enzyme and Substrate Addition:** To the buffer, add recombinant p300 or CBP enzyme (e.g., 5 nM), and a histone peptide substrate (e.g., 100  $\mu\text{M}$  H4-15 peptide).[\[7\]](#)
- **Inhibitor Incubation:** Add **C646** over a range of concentrations. A DMSO control is run in parallel, ensuring the final DMSO concentration is constant across all reactions (<5%).[\[7\]](#)
- **Pre-incubation:** Incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.[\[7\]](#)
- **Reaction Initiation:** Start the reaction by adding [ $^{14}\text{C}$ ]-acetyl-CoA.
- **Reaction Quenching:** After a defined period (e.g., 10-20 minutes), stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper and immersing it in a wash buffer.
- **Washing:** Wash the filter papers multiple times to remove unincorporated [ $^{14}\text{C}$ ]-acetyl-CoA.
- **Detection:** Measure the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.
- **Data Analysis:** Plot the percentage of inhibition against the inhibitor concentration to determine the IC<sub>50</sub> value.



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*Workflow for a radioactive HAT activity assay.*

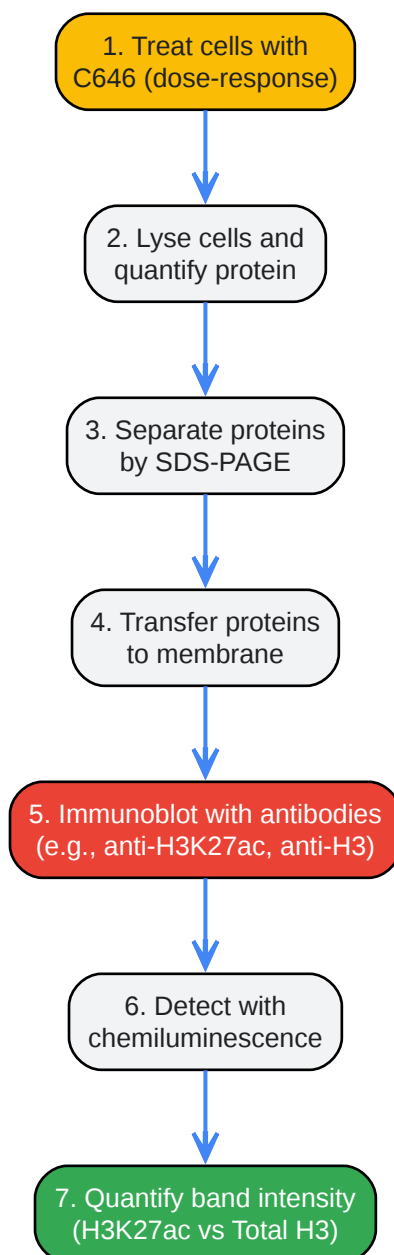
## Cellular Assay: Western Blot for Histone Acetylation

This assay assesses the ability of **C646** to inhibit p300/CBP activity within cells by measuring changes in the acetylation levels of specific histone lysine residues, such as H3K27ac, a known mark deposited by p300/CBP.[\[6\]](#)[\[10\]](#)

#### Methodology:

- **Cell Culture and Treatment:** Plate a suitable cell line (e.g., HEK293T, MCF7) and allow them to adhere.[\[10\]](#) Treat the cells with varying concentrations of **C646** (and a DMSO vehicle control) for a specified duration (e.g., 12-24 hours).[\[6\]](#)
- **Cell Lysis:** Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- **SDS-PAGE:** Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Immunoblotting:**
  - Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-H3K27ac).
  - Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
  - Incubate the membrane with a primary antibody for a loading control (e.g., anti-Total Histone H3 or anti-Actin).
- **Detection:** Add a chemiluminescent substrate and detect the signal using an imaging system.

- Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the loading control to determine the dose-dependent effect of **C646** on histone acetylation.



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*Workflow for Western blot analysis of histone acetylation.*

## Cellular Target Engagement Assay: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound physically binds to its intended target inside the complex environment of a cell.<sup>[11][12]</sup> The

principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.

Methodology:

- Cell Treatment: Treat intact cells with **C646** or a vehicle control.
- Heating: Heat aliquots of the treated cells across a range of temperatures.
- Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
- Protein Detection: Analyze the amount of soluble p300/CBP remaining at each temperature using Western blotting or mass spectrometry.
- Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the **C646**-treated samples compared to the control indicates target engagement.

## Modulation of p300/CBP-Dependent Signaling Pathways

p300 and CBP act as critical signaling hubs, integrating inputs from multiple pathways to regulate gene expression programs that control cell proliferation, differentiation, and apoptosis. [13][14] By inhibiting these co-activators, **C646** can profoundly impact these pathways.

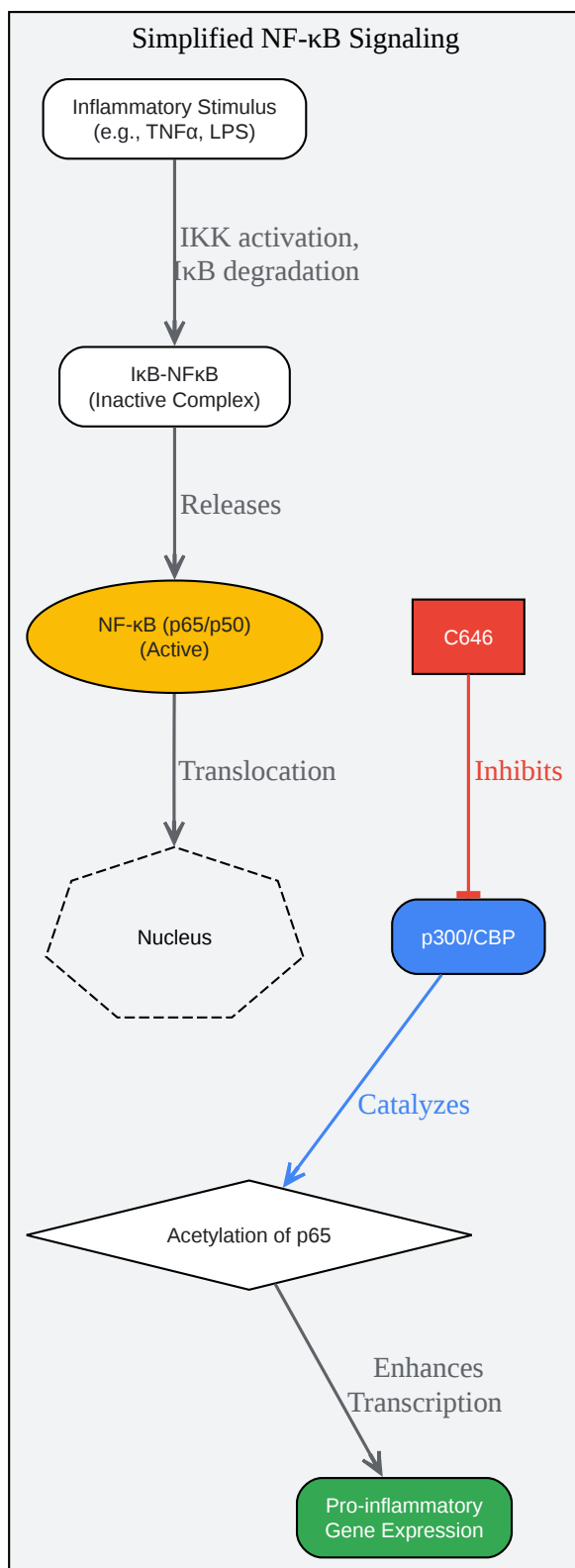
**NF- $\kappa$ B Pathway:** The NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and cell survival. [13] The p65 subunit of NF- $\kappa$ B is a direct substrate of p300/CBP. Acetylation of p65 by p300/CBP enhances its transcriptional activity. [9] **C646** has been shown to decrease pro-inflammatory gene expression by inhibiting NF- $\kappa$ B activity, presumably by blocking p65 acetylation. [1][9]

**Wnt/ $\beta$ -catenin Pathway:** The Wnt signaling pathway is crucial for embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. [13] p300 and CBP can act as co-activators for  $\beta$ -catenin, the key effector of the pathway, to drive the expression of Wnt target genes. [15] However, they can also repress Wnt signaling through direct interaction



with TCF transcription factors.[15] Inhibition of the p300/CBP- $\beta$ -catenin interaction is a key strategy for targeting Wnt-driven cancers.[13]

Other Pathways: **C646** has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[16] This is achieved by interfering with pathways such as the androgen receptor (AR) pathway in prostate cancer and by disrupting the association of RNA polymerase II with inducible genes.[7]



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*Inhibition of the NF- $\kappa$ B pathway by **C646**.*

In conclusion, **C646** is a potent and selective inhibitor of p300/CBP HAT activity. Its selectivity is well-documented through biochemical assays, and its on-target effects in cells can be confirmed using cellular assays that measure downstream signaling and direct target engagement. A thorough understanding of its mechanism, potency, and the experimental methods used for its characterization is essential for its effective use in dissecting the complex biology of p300/CBP and for the development of next-generation epigenetic therapies.

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